molecular formula C19H23N5O4S2 B2925947 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898461-96-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2925947
CAS No.: 898461-96-6
M. Wt: 449.54
InChI Key: KFETXSFAWDFGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule featuring a benzodioxole moiety linked to a 1,3,4-thiadiazole core via a thioether-acetamide bridge. The benzodioxole group (benzo[d][1,3]dioxol-5-ylmethyl) contributes to aromatic π-π interactions, while the 1,3,4-thiadiazole ring, substituted with a 3-cyclohexylureido group, introduces hydrogen-bonding capabilities and lipophilicity. This structural combination is designed to optimize target binding and pharmacokinetic properties. The compound’s molecular formula is C₂₀H₂₃N₅O₃S₂, with a molecular weight of 453.56 g/mol (estimated) .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S2/c25-16(20-9-12-6-7-14-15(8-12)28-11-27-14)10-29-19-24-23-18(30-19)22-17(26)21-13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,25)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFETXSFAWDFGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxol moiety : Known for its role in enhancing biological activity.
  • Thiadiazole structure : Associated with various pharmacological effects.
  • Acetamide group : Contributes to the compound's solubility and stability.

The molecular formula is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 440.56 g/mol.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies have identified that certain thiadiazole compounds inhibit key protein kinases involved in cancer progression, such as Bcr-Abl tyrosine kinase .
  • Antimicrobial Properties : The presence of the thiadiazole ring enhances the antimicrobial efficacy of related compounds against bacterial and fungal strains .
  • Anti-inflammatory Effects : Research has indicated that these compounds can modulate inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Antitumor Evaluation

In a study focused on synthesizing novel 1,3,4-thiadiazole derivatives, several compounds were evaluated for their cytotoxic effects on human cancer cell lines. One derivative demonstrated an IC50 value of 7.4 µM against the K562 chronic myelogenous leukemia cell line . This highlights the potential of thiadiazole-based compounds as effective antitumor agents.

Case Study 2: Mechanistic Insights

Molecular modeling studies have elucidated the binding interactions between thiadiazole derivatives and target proteins. The introduction of specific substituents on the thiadiazole scaffold was found to enhance binding affinity and selectivity towards cancer-related targets .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of related compounds with similar structural features:

Compound NameStructural FeaturesBiological Activity
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamideThiadiazole structureAntimicrobial
5-Amino-1,3,4-thiadiazoleThiadiazole with amino groupAntitumor
2-(5-Chloro-thiadiazole)-N-acetamideChlorinated thiadiazoleAntimicrobial

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the benzo[d][1,3]dioxol moiety.
  • Synthesis of the thiadiazole derivative.
  • Coupling reaction to form the final acetamide product.

This multi-step synthesis allows for the incorporation of various functional groups that enhance biological activity.

Comparison with Similar Compounds

Thiadiazole Derivatives with Benzodioxole Moieties

  • N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide (CAS 868967-57-1): Structural Difference: Replaces the 3-cyclohexylureido group with a cyclohexanecarboxamide. Molecular weight: 420.5 g/mol .
  • 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamide (5q) :
    • Structural Difference : Substitutes the cyclohexylureido with a benzylthio group and replaces the methylene linkage with an oxygen.
    • Impact : Increased polarity (due to oxygen) may enhance solubility but reduce membrane permeability. Yield: 84%, mp: 176–178°C .
  • ASN90 (O-GlcNAcase Inhibitor) :
    • Structural Difference : Contains a piperazine ring and lacks the thiadiazole-thioether linkage.
    • Impact : Demonstrates target selectivity for O-GlcNAcase, highlighting how core modifications dictate biological specificity .

Ureido vs. Non-Ureido Thiadiazoles

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g): Structural Difference: Ethylthio substituent instead of ureido. Impact: Simpler alkyl groups improve synthetic yield (78%) but may limit hydrogen-bond interactions. mp: 168–170°C .
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Structural Difference: 4-Chlorobenzylthio group introduces halogenated hydrophobicity. Impact: Enhanced lipophilicity could improve tissue penetration. Yield: 82%, mp: 138–140°C .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent
Target Compound ~453.56 Not reported Not reported 3-Cyclohexylureido
CAS 868967-57-1 420.5 Not reported Not reported Cyclohexanecarboxamide
5q 424.04 176–178 84 Benzylthio, benzodioxol-5-yloxy
5g 353.45 168–170 78 Ethylthio

Q & A

Q. Table 1: Spectral Benchmarks for Key Intermediates

IntermediateIR (cm⁻¹)¹H NMR (δ, ppm)MS ([M+H]⁺)
Hydrazinecarbothioamide 3380 (NH), 1649 (C=O)7.52–7.94 (C₆H₅), 10.68 (NH)384
Thiadiazole-thiol 3310 (NH), 1670 (C=O)1.91 (CH₃), 7.20 (NHCHNH)383.69

Q. Table 2: Antitumor Activity of Analogous Compounds

CompoundCell Line (IC₅₀, μM)Target Protein (Docking Score)
Benzodioxole-thiazole MCF-7 (2.4 ± 0.3)EGFR (-9.8 kcal/mol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.